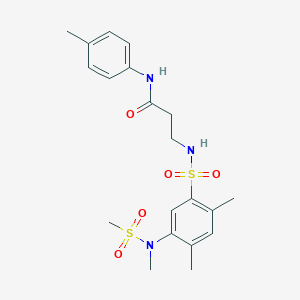

![molecular formula C16H12BrN3O2S B2643758 5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 392288-45-8](/img/structure/B2643758.png)

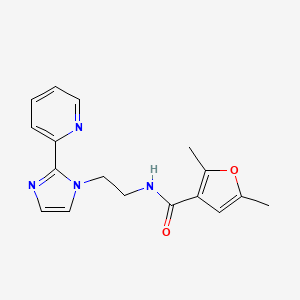

5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide” is a chemical compound . Pyrazoles, which this compound is a derivative of, are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and are known for their biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole nucleus, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The presence of this nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazole derivatives are known to exhibit a wide range of biological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 406.3 g/mol . It has a complexity of 517 and a topological polar surface area of 96.3 Ų . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .

Scientific Research Applications

Antiviral Activity

One study focused on the synthesis of heterocyclic compounds based on similar structures, demonstrating promising antiviral activities against the H5N1 avian influenza virus. The study highlighted the potential of these compounds in addressing viral infections, showcasing their relevance in medicinal chemistry and antiviral drug development (Flefel et al., 2012).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, starting from compounds with similar bromophenyl groups, has shown the potential for developing new antimicrobial agents. These findings are crucial for the pharmaceutical industry in the quest for new treatments against resistant microbial strains (Gad-Elkareem et al., 2011).

Synthesis of Pyrazoles and Pyrazolopyrimidines

Studies have explored the use of brominated precursors for synthesizing a range of pyrazoles and pyrazolopyrimidines, highlighting the role of these compounds in organic synthesis and the development of potential therapeutic agents. This research underscores the importance of such chemical entities in synthesizing compounds with potential biological activities (Martins et al., 2013).

Antiprotozoal Agents

Another study involved the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting from compounds incorporating a bromophenyl moiety, demonstrating significant antiprotozoal activities. These findings highlight the potential applications of such compounds in developing treatments for protozoal infections, contributing to the field of tropical medicine and parasitology (Ismail et al., 2004).

Future Directions

The future directions of research on this compound and its derivatives could involve further exploration of their pharmacological properties and potential applications in medicine. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new drugs and treatments .

properties

IUPAC Name |

5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2S/c17-14-7-6-13(22-14)16(21)18-15-11-8-23-9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMBIBSUTRERAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

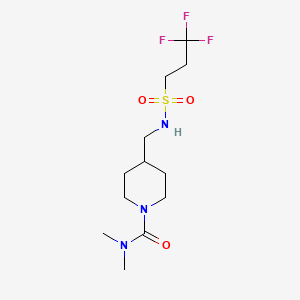

![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-4-carboxamide](/img/structure/B2643681.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)

![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)

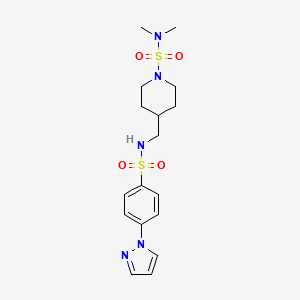

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2643698.png)